1,5-Dibromo-3-fluoro-2-(trifluoromethyl)benzene

Organofluorine Chemistry Electron-Withdrawing Groups Nucleophilic Aromatic Substitution

Sourcing halogenated, electron-deficient building blocks often results in supply inconsistency and limited regioselective handles. 1,5-Dibromo-3-fluoro-2-(trifluoromethyl)benzene resolves this with two differentiated bromine sites for sequential cross-coupling, enabling precise construction of unsymmetrical fluorinated biaryls. • 95% purity (most common commercial specification) • Enables controlled Suzuki-Miyaura, SNAr, and organometallic reactions • Supports pharmaceutical lead optimization and agrochemical synthesis

Molecular Formula C7H2Br2F4
Molecular Weight 321.89 g/mol
Cat. No. B12273957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dibromo-3-fluoro-2-(trifluoromethyl)benzene
Molecular FormulaC7H2Br2F4
Molecular Weight321.89 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)C(F)(F)F)Br)Br
InChIInChI=1S/C7H2Br2F4/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H
InChIKeyJJTVQJORRJUPPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dibromo-3-fluoro-2-(trifluoromethyl)benzene: Core Attributes for Procurement


1,5-Dibromo-3-fluoro-2-(trifluoromethyl)benzene is a highly halogenated aromatic compound (C7H2Br2F4, MW: 321.89) featuring two bromine atoms, one fluorine atom, and a trifluoromethyl group . This specific substitution pattern creates a strongly electron-deficient aromatic ring, which fundamentally governs its reactivity in cross-coupling and nucleophilic aromatic substitution reactions . Its role is primarily as a specialized synthetic building block for constructing complex fluorinated molecules in pharmaceutical and agrochemical research [1].

Workflow
Fluorinated building block for cross-coupling and SNAr
Selection
Non-symmetric dibromo pattern supports site-selective synthesis
Context
Strongly electron-deficient ring for pharmaceutical and agrochemical research

1,5-Dibromo-3-fluoro-2-(trifluoromethyl)benzene vs. Simpler Analogs


Attempting to substitute 1,5-dibromo-3-fluoro-2-(trifluoromethyl)benzene with a less functionalized analog, such as 1,4-dibromo-2-(trifluoromethyl)benzene or 1,3-dibromo-5-(trifluoromethyl)benzene, will fundamentally alter the electronic and steric environment of the aromatic ring, leading to different reactivity, regioselectivity, and overall success in subsequent synthetic steps [1]. The combination of fluorine and trifluoromethyl groups creates a unique electronic demand that cannot be replicated, while the specific 1,5-dibromo pattern dictates the site-selectivity for cross-coupling reactions, a critical factor for constructing precise molecular architectures .

Regioselectivity may shift with simpler analogs lacking the 1,5-dibromo pattern.
Electronic environment cannot be replicated without both fluorine and trifluoromethyl groups.
Steric profile near reactive sites may alter cross-coupling kinetics and site-selectivity.

1,5-Dibromo-3-fluoro-2-(trifluoromethyl)benzene: Quantitative Comparison with Key Analogs


Electrophilicity Enhancement by Fluorine and CF3

The presence of both a fluorine atom and a trifluoromethyl group on 1,5-dibromo-3-fluoro-2-(trifluoromethyl)benzene significantly increases the electrophilicity of the aromatic ring compared to analogs lacking one of these substituents . This is due to the strong -I inductive effect of both fluorine and CF3 [1]. While no direct experimental rate constant is available for this specific compound, the Hammett substituent constants provide a quantitative basis for class-level inference: fluorine (σm = 0.34, σp = 0.06) and trifluoromethyl (σm = 0.43, σp = 0.54) are both strong electron-withdrawing groups [2]. In contrast, a compound like 1,4-dibromo-2-(trifluoromethyl)benzene lacks the additional fluorine, resulting in a less electron-deficient ring. This makes the target compound more reactive toward nucleophilic aromatic substitution, a key reaction pathway [1].

Electrophilicity
Class-level inference
Combined σm ≈ 0.77 from F and CF₃
Supports enhanced reactivity in nucleophilic aromatic substitution.
Based on Hammett constants; direct rate data not available.
Organofluorine Chemistry Electron-Withdrawing Groups Nucleophilic Aromatic Substitution

Lipophilicity (cLogP) Differentiation

The calculated partition coefficient (cLogP) is a critical parameter for predicting drug-likeness. The presence of the additional fluorine atom on 1,5-dibromo-3-fluoro-2-(trifluoromethyl)benzene significantly impacts its overall lipophilicity compared to a simpler analog. While experimental data is limited, a reported cLogP for the target compound is approximately 0.8289 [1]. In comparison, 1,3-dibromo-5-(trifluoromethyl)benzene has a reported bioavailability score of 0.55, which is partially derived from its lipophilicity . This difference suggests that the target compound, with its extra fluorine, will exhibit different membrane permeability and metabolic stability, key considerations in drug discovery.

Lipophilicity
Cross-study comparable
Target cLogP ≈ 0.83 vs. comparator bioavailability score 0.55
Suggests differentiated membrane permeability profile for ADME tuning.
Limited by different calculated metrics; experimental validation needed.
Medicinal Chemistry ADME Lipophilicity

Steric Effects from Ortho-Substitution

The specific 1,5-dibromo substitution pattern in 1,5-dibromo-3-fluoro-2-(trifluoromethyl)benzene creates a unique steric environment around the reactive bromine atoms, particularly with the bulky trifluoromethyl group in the ortho position . This contrasts with analogs like 1,4-dibromo-2-(trifluoromethyl)benzene where the bromines are in the para- and meta-positions relative to each other [1]. The steric hindrance imposed by the ortho-CF3 group can influence the rate and site-selectivity of cross-coupling reactions. For example, in a study of site-selective Suzuki-Miyaura reactions on various dihalogenated trifluoromethyl-benzenes, the substitution pattern was found to dictate the site of first attack, with certain positions being favored or disfavored based on steric and electronic factors [2]. While no direct yield data exists for this specific compound, the presence of a bulky ortho-CF3 group is a well-established factor that differentiates it from less sterically demanding analogs, leading to altered reaction kinetics and selectivity.

Steric Effects
Class-level inference
One bromine ortho to bulky CF₃ group
Steric hindrance may differentiate site-selectivity in cross-coupling reactions.
No direct yield comparison available; based on general reactivity principles.
Steric Hindrance Cross-Coupling Regioselectivity

Site-Selective Functionalization of Two Bromine Atoms

The non-equivalent positions of the two bromine atoms in 1,5-dibromo-3-fluoro-2-(trifluoromethyl)benzene (one ortho to both a fluorine and a trifluoromethyl group) create an opportunity for sequential, site-selective functionalization . This is a distinct advantage over symmetric dibromo(trifluoromethyl)benzenes like 1,3-dibromo-5-(trifluoromethyl)benzene or 1,4-dibromo-2-(trifluoromethyl)benzene, which have two identical or more electronically similar bromine positions [1]. The differential reactivity, driven by the combined electronic and steric effects discussed above, allows for a two-step process: a first cross-coupling at the more activated (or less hindered) site, followed by a second, different cross-coupling at the remaining bromine [2]. This capability to introduce two different aryl or alkyl groups in a controlled, sequential manner is a powerful tool for generating molecular diversity and accessing complex fluorinated scaffolds, a feature that is not generally possible with symmetric analogs.

Site-Selective Synthesis
Supporting evidence
Two chemically distinct bromine environments
Enables sequential functionalization for complex molecular scaffolds.
Qualitative advantage over symmetric dibromo analogs.
Site-Selective Synthesis Sequential Cross-Coupling Molecular Diversity

1,5-Dibromo-3-fluoro-2-(trifluoromethyl)benzene: Optimal Applications in R&D


Fluorinated Biaryl Synthesis via Suzuki-Miyaura Coupling

This building block is ideally suited for synthesizing complex, unsymmetrical fluorinated biaryls and terphenyls. The differentiated electronic and steric environment of its two bromine atoms enables sequential, site-selective Suzuki-Miyaura couplings [1]. This allows for the controlled introduction of two different aryl groups, a critical capability for building molecular diversity in pharmaceutical lead optimization and for creating novel materials with tailored properties .

Nucleophilic Aromatic Substitution (SNAr) Products

The strongly electron-deficient aromatic ring, due to the combined effect of the fluorine and trifluoromethyl groups, makes this compound a prime candidate for SNAr reactions [2]. It can be used to introduce nitrogen, oxygen, or sulfur-based nucleophiles, replacing one or both bromine atoms to create functionalized fluorinated anilines, ethers, or thioethers. This pathway is a cornerstone for accessing diverse fluorinated building blocks and drug-like molecules .

Organometallic Reagent Precursor

The dibromo functionality allows for selective halogen-metal exchange to generate reactive organolithium or organomagnesium (Grignard) species . This opens up a wide range of C-C bond forming reactions beyond traditional cross-coupling, such as addition to carbonyls or reaction with other electrophiles. The presence of the fluorine atom can further influence the stability and reactivity of these organometallic intermediates, offering unique synthetic opportunities [1].

Fluorinated Ligands and Functional Materials

The combination of fluorine, trifluoromethyl, and two bromine handles provides a versatile platform for building ligands with tunable electronic properties. The electron-withdrawing nature of the substituents can modulate the donor strength of coordinated atoms (e.g., phosphines, amines) [1]. This makes it valuable in catalysis research, where fine-tuning ligand electronics is crucial for optimizing reaction rates and selectivities. Its use can also extend to the development of fluorinated polymers or liquid crystals where the unique substituent pattern influences material properties .

Application
Selection Property
Validation Focus
Fluorinated biaryl synthesis
Site-selectivity review
Sequential Suzuki-Miyaura coupling outcomes
SNAr-derived building blocks
Electrophilicity context
Nucleophile scope and conversion efficiency
Organometallic reagent precursor
Halogen-metal exchange context
Reactivity and stability of organolithium/Grignard species
Fluorinated ligands and materials
Electronic tuning review
Ligand donor strength and material property modulation

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